molecular formula C10H9FO B1406055 1-(2-Fluorophenyl)cyclopropanecarbaldehyde CAS No. 1267971-50-5

1-(2-Fluorophenyl)cyclopropanecarbaldehyde

Cat. No. B1406055
M. Wt: 164.18 g/mol
InChI Key: GCGUHEPBRDNMAA-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)cyclopropanecarbaldehyde is a chemical compound with the molecular formula C10H9FO. It has a molecular weight of 164.18 .


Molecular Structure Analysis

The InChI code for 1-(2-Fluorophenyl)cyclopropanecarbaldehyde is 1S/C10H9FO/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4,7H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

1-(2-Fluorophenyl)cyclopropanecarbaldehyde is a powder with a melting point of 38-40°C . It should be stored at a temperature of 4°C . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Kinetics of Cannizzaro Reaction

Cyclopropanecarbaldehyde undergoes disproportionation in aqueous sodium hydroxide to form cyclopropylmethanol and cyclopropanecarboxylic acid, demonstrating a classic Cannizzaro reaction. This reaction is crucial for understanding the properties and reactivity of small ring compounds like cyclopropanecarbaldehyde (Maeden, Steinberg, & Boer, 1972).

Photoreduction Studies

The photoreduction of cyclopropanecarbaldehyde has been studied to explore the chemical behavior of small ring compounds when exposed to light. This research helps in understanding the photochemical processes involving cyclopropanecarbaldehyde and similar compounds (Funke & Cerfontain, 1976).

Dynamic NMR Study

Dynamic NMR studies of cyclopropanecarbaldehyde provide insights into the molecular structure and behavior of small ring compounds, highlighting the unique characteristics of the cyclopropyl group compared to the phenyl group (Pawar & Noe, 1998).

Nucleophilic Ring Opening Reactions

Research on the nucleophilic ring opening of cyclopropanecarbaldehydes with benzenethiols under proline catalysis shows potential in synthesizing pharmaceutically valuable compounds. This finding is significant for developing new pharmaceuticals and chemicals (Liangxi Li, Zhiming Li, & Quanrui Wang, 2009).

Synthesis of Aryl- and Arylmethylacridinones

The reaction of 1-fluoro-2-lithiobenzenes with halobenzaldehydes, including cyclopropanecarbaldehyde, enables the synthesis of aryl- and arylmethylacridinones, showing its utility in creating complex organic molecules (Kobayashi, Nakagawa, Yuba, & Komatsu, 2013).

1,4-Chelation-Controlled Nucleophilic Addition

Cyclopropanecarbaldehydes show potential in 1,4-chelation-controlled nucleophilic addition reactions. This research advances our understanding of stereoselectivity in organic synthesis, particularly with small ring compounds (Kazuta, Abe, Yamamoto, Matsuda, & Shuto, 2004).

Safety And Hazards

The compound is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

1-(2-fluorophenyl)cyclopropane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGUHEPBRDNMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)cyclopropanecarbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Fluorophenyl)cyclopropanecarbaldehyde
Reactant of Route 2
1-(2-Fluorophenyl)cyclopropanecarbaldehyde
Reactant of Route 3
1-(2-Fluorophenyl)cyclopropanecarbaldehyde
Reactant of Route 4
1-(2-Fluorophenyl)cyclopropanecarbaldehyde
Reactant of Route 5
1-(2-Fluorophenyl)cyclopropanecarbaldehyde
Reactant of Route 6
1-(2-Fluorophenyl)cyclopropanecarbaldehyde

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